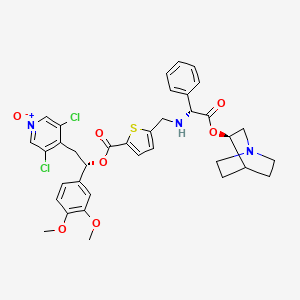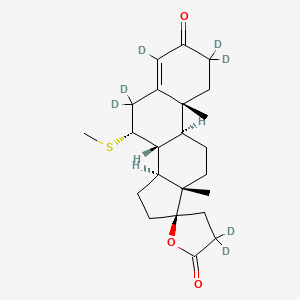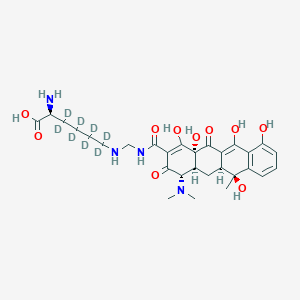
Esomeprazole (potassium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Esomeprazole (potassium salt) is a proton pump inhibitor used primarily to reduce stomach acid production. It is the S-isomer of omeprazole and is marketed under various brand names, including Nexium. Esomeprazole is commonly used to treat conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of esomeprazole (potassium salt) involves several steps. Initially, omeprazole is synthesized, which is then resolved into its enantiomers. The S-enantiomer, esomeprazole, is then converted into its potassium salt form. The process typically involves condensation reactions, chiral oxidation, and ion exchange reactions .
Industrial Production Methods: Industrial production of esomeprazole (potassium salt) often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process includes dissolving esomeprazole in water, adding a benign solvent, and then performing salification with an inorganic potassium salt. The solution is then heated, crystallized, and filtered to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Esomeprazole (potassium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: Common reagents used in the synthesis of esomeprazole include methylene dichloride, diethyl tartrate, tetrabutyl titanate, and pyridine. The reactions are typically carried out under controlled temperatures and conditions to ensure the desired product is obtained .
Major Products Formed: The major products formed from these reactions include esomeprazole itself and its various salt forms, such as esomeprazole magnesium and esomeprazole sodium. These products are used in different formulations for medical applications .
Wissenschaftliche Forschungsanwendungen
Esomeprazole (potassium salt) has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying proton pump inhibitors. In biology and medicine, it is extensively used to study gastric acid-related diseases and their treatments. It is also used in the development of dual-release formulations for more effective inhibition of gastric acid secretion .
Wirkmechanismus
Esomeprazole exerts its effects by inhibiting the H+/K±ATPase enzyme in the gastric parietal cells. This enzyme is responsible for the final step in gastric acid production. By covalently binding to the sulfhydryl groups of cysteines on the enzyme, esomeprazole effectively prevents acid secretion. This inhibition is irreversible, and new enzyme synthesis is required to resume acid production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Esomeprazole is similar to other proton pump inhibitors such as omeprazole, pantoprazole, lansoprazole, dexlansoprazole, and rabeprazole. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and efficacy .
Uniqueness: Esomeprazole is unique in that it is the S-isomer of omeprazole, which provides it with higher bioavailability and a more consistent therapeutic effect. This makes it particularly effective in treating conditions that require long-term acid suppression .
Eigenschaften
Molekularformel |
C17H18KN3O3S |
|---|---|
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
potassium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide |
InChI |
InChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1 |
InChI-Schlüssel |
FOFFPEFVSRGLOZ-JIDHJSLPSA-N |
Isomerische SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[K+] |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-hydroxypropane-1,2,3-tricarboxylic acid,1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12430194.png)



![2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-](/img/structure/B12430227.png)




![N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B12430244.png)


![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12430263.png)

